

A Comparative Analysis of LY3056480 and LY411575 for Hair Cell Regeneration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY3056480

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two gamma-secretase inhibitors, **LY3056480** and LY411575, in the context of their efficacy in promoting auditory hair cell regeneration. This document synthesizes available preclinical and clinical data to offer an objective overview for research and development professionals in the field of hearing loss therapeutics.

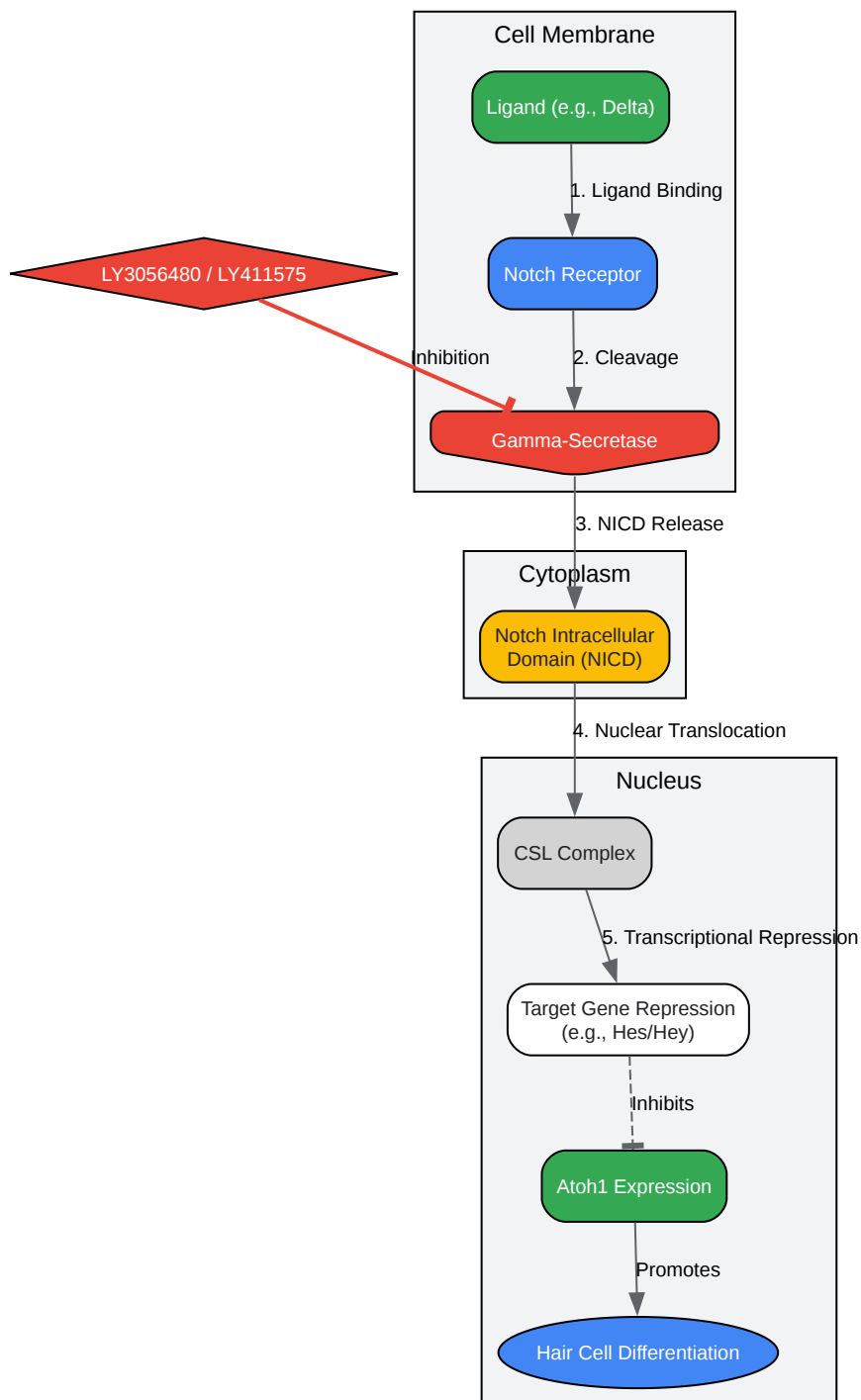
Introduction

Sensorineural hearing loss, predominantly caused by the irreversible loss of inner ear hair cells, presents a significant unmet medical need. Both **LY3056480** and LY411575 are small molecule gamma-secretase inhibitors (GSIs) that function by blocking the Notch signaling pathway.^[1] Inhibition of Notch signaling in supporting cells of the cochlea has been shown to upregulate the expression of Atoh1, a key transcription factor for hair cell differentiation, thereby inducing the transdifferentiation of supporting cells into new hair cells.^{[1][2]} While both compounds share a common mechanism of action, their evaluation in the context of hair cell regeneration has occurred at different stages of research, with LY411575 primarily investigated in preclinical models and **LY3056480** advancing to human clinical trials.^{[1][3]} The preclinical work with LY411575 informed the selection of **LY3056480** as a clinical candidate with an optimized profile for treating sensorineural hearing loss.^{[2][3]}

Mechanism of Action: Notch Signaling Inhibition

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for determining cell fate during development and in adult tissues. In the inner ear, Notch signaling maintains the identity of supporting cells and prevents their conversion into hair cells. Both **LY3056480** and LY411575 act as inhibitors of gamma-secretase, a key enzyme in the Notch signaling cascade. By blocking this enzyme, the cleavage and release of the Notch intracellular domain (NICD) is prevented. This, in turn, lifts the repression of pro-hair cell genes like Atoh1, allowing supporting cells to differentiate into new hair cells.^[1]

Mechanism of Action: Gamma-Secretase Inhibition of Notch Signaling

[Click to download full resolution via product page](#)**Caption:** Inhibition of Notch signaling by **LY3056480/LY411575**.

Efficacy Data Comparison

A direct head-to-head comparative study of **LY3056480** and LY411575 in hair cell regeneration has not been published. Therefore, this comparison is based on data from separate preclinical and clinical studies.

LY411575: Preclinical Efficacy

Preclinical studies in mouse models have demonstrated the potential of LY411575 to induce hair cell regeneration and improve auditory function.

| Parameter | Study Details | Results | Citation |
|-----------------------------------|---|---|----------|
| Hair Cell Regeneration | Intratympanic delivery in noise-deafened adult mice. | Increased number of new hair cells, appearing to originate from supporting cells. | [1] |
| Auditory Function | Auditory Brainstem Response (ABR) thresholds measured in noise-deafened adult mice following treatment. | Improvements in ABR thresholds at low frequencies. | [1] |
| Vestibular Hair Cell Regeneration | Local application to the round window in a mouse model of vestibular hair cell loss. | Significant regeneration of type I and II vestibular hair cells. | [4] |
| Vestibular Function | Measurement of vestibulo-ocular reflexes (VORs). | Near-complete recovery of vestibular function. | [4] |

LY3056480: Clinical Efficacy (REGAIN Trial)

LY3056480 was evaluated in a Phase I/IIa clinical trial (REGAIN) in adults with mild to moderate sensorineural hearing loss.

| Parameter | Study Details | Results | Citation |
|---------------------------|--|---|----------|
| Safety and Tolerability | Phase I: Multiple ascending doses in 15 patients. | Safe and well-tolerated at the highest dose of 250 micrograms. | [5] |
| Primary Efficacy Endpoint | Phase IIa: Change in average pure-tone air conduction threshold across 2, 4, and 8 kHz at 12 weeks in 44 patients. | The primary endpoint was not met for the overall group. | [3][6] |
| Post-Hoc Analysis | Analysis of secondary endpoints and subgroups. | Positive changes in pure-tone audiometry and speech perception in noise in a subset of patients (20-25%). | [3] |

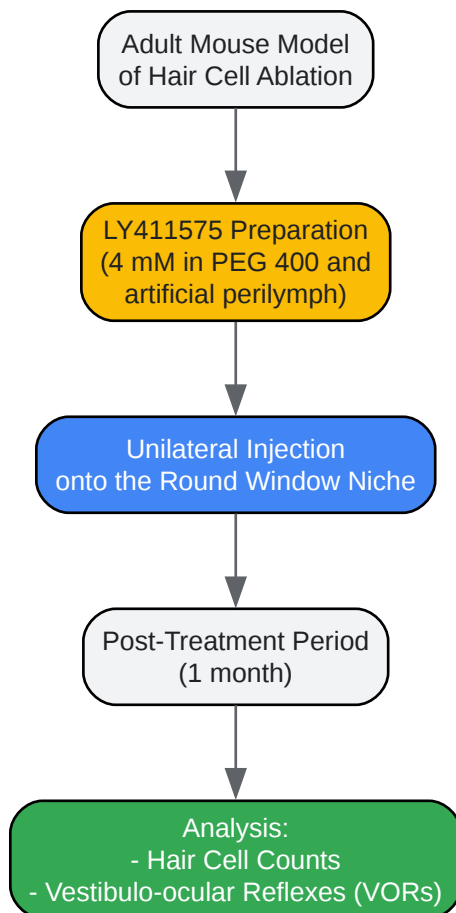
Experimental and Clinical Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies of LY411575 and the clinical protocol for **LY3056480**.

LY411575: Preclinical Protocol (Mouse Model)

The following protocol is a summary of the methodology used in a study of vestibular hair cell regeneration.

Experimental Workflow for LY411575 in a Mouse Model



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Caption: Preclinical experimental workflow for LY411575.

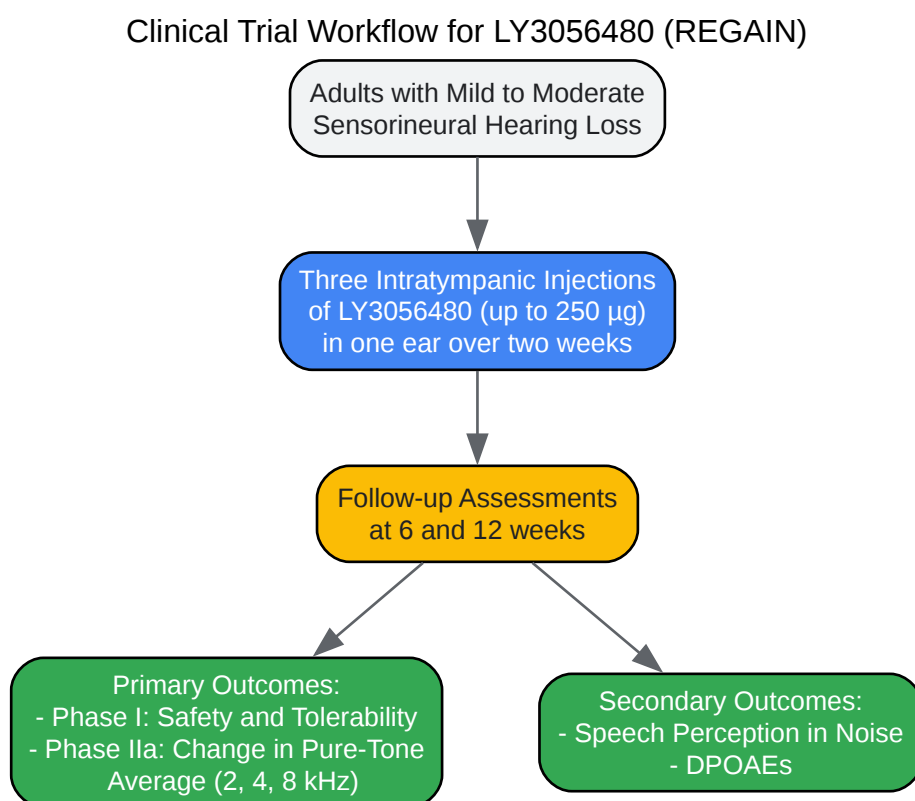
Detailed Methodology:

- Animal Model: An adult mouse model with induced vestibular hair cell loss was utilized.[4]
- Drug Formulation: LY411575 was diluted in a vehicle of polyethylene glycol 400 and artificial perilymph to a final concentration of 4 mM.[4]
- Administration: A unilateral injection of the LY411575 solution was administered onto the round window niche of the damaged ear. The contralateral ear served as a control.[4]

- Post-Treatment Observation: Animals were monitored for one month following the treatment. [4]
- Outcome Measures: Efficacy was assessed by quantifying the number of regenerated type I and II hair cells and by measuring the recovery of vestibulo-ocular reflexes.[4]

LY3056480: Clinical Protocol (REGAIN Trial)

The REGAIN trial was a Phase I/IIa, multiple-ascending dose, open-label study.



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Caption: Clinical trial workflow for **LY3056480**.

Detailed Methodology:

- Patient Population: The study enrolled adults aged 18 to 80 years with mild to moderate sensorineural hearing loss.[\[7\]](#)
- Drug Administration: Participants received three intratympanic injections of **LY3056480** in one ear over a period of two weeks. The highest dose tested in the Phase I part of the study was 250 micrograms.[\[5\]](#)[\[6\]](#)
- Follow-up: Patients were followed up at 6 and 12 weeks post-treatment.[\[2\]](#)[\[6\]](#)
- Primary Outcome Measures:
 - Phase I: Safety and tolerability of the treatment.[\[6\]](#)
 - Phase IIa: Change from baseline in the average pure-tone air conduction threshold across 2, 4, and 8 kHz at 12 weeks.[\[6\]](#)
- Secondary Outcome Measures: Included changes in pure-tone thresholds at other frequencies, speech-in-noise testing, and distortion product otoacoustic emissions (DPOAEs).[\[6\]](#)

Conclusion

Both **LY3056480** and LY411575 are gamma-secretase inhibitors that have shown promise in the context of hair cell regeneration by inhibiting the Notch signaling pathway. LY411575 has demonstrated efficacy in preclinical animal models, leading to hair cell regeneration and functional recovery of both auditory and vestibular systems. This strong preclinical evidence paved the way for the clinical development of **LY3056480**.

The REGAIN clinical trial of **LY3056480** established its safety and tolerability when administered intratympanically. While the trial did not meet its primary efficacy endpoint in the overall patient population, the observation of positive effects in a subset of individuals suggests that gamma-secretase inhibition is a viable strategy for treating sensorineural hearing loss.[\[3\]](#) Further research is warranted to identify patient populations that are most likely to benefit from this therapeutic approach and to optimize treatment protocols. The learnings from the REGAIN trial will be invaluable for the design of future studies aimed at regenerating hair cells in humans.

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- To cite this document: BenchChem. [A Comparative Analysis of LY3056480 and LY411575 for Hair Cell Regeneration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15616597#comparing-the-efficacy-of-ly3056480-and-ly411575-in-hair-cell-regeneration>]

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